2,6-Dimethylquinoline (CAS: 877-43-0) is a highly versatile, sterically hindered nitrogen heterocycle utilized extensively as a precursor in asymmetric catalysis, advanced ligand design, and pharmaceutical synthesis [1]. Unlike the parent quinoline, the dual methylation at the 2- and 6-positions provides a unique combination of steric bulk adjacent to the basic nitrogen and electron donation from the distal aromatic ring. This specific substitution pattern makes it an indispensable benchmark substrate for evaluating the enantioselectivity of novel transition-metal hydrogenation catalysts[1]. For industrial buyers and synthetic chemists, 2,6-dimethylquinoline offers predictable thermodynamics, intermediate basicity, and high processability in radical cross-coupling and functionalization workflows [2].
Substituting 2,6-dimethylquinoline with closely related analogs, such as 2-methylquinoline (quinaldine) or unsubstituted quinoline, severely compromises downstream performance in stereosensitive applications [1]. The absence of the 6-methyl group in 2-methylquinoline alters the electronic density of the heterocyclic core, leading to measurable drops in enantiomeric excess during asymmetric reduction and shifting the luminescence profiles of derived transition-metal complexes [2]. Conversely, increasing the steric bulk (e.g., 6-isopropyl-2-methylquinoline) disrupts the delicate spatial balance required for optimal catalyst-substrate binding, drastically reducing both yield and stereocontrol [1]. In procurement, specifying exact 2,6-dimethyl substitution is critical for ensuring reproducible chiral pocket formation in catalysis and maintaining strict selectivity in chemical workflows.
When subjected to molybdenum-catalyzed asymmetric hydrogenation, 2,6-dimethylquinoline yields the fully saturated decahydroquinoline product with >98% enantiomeric excess (ee), vastly outperforming its mono-alkylated and bulkier analogs [1].
| Evidence Dimension | Enantiomeric excess (ee) of decahydroquinoline product |
| Target Compound Data | >98% ee |
| Comparator Or Baseline | 2-Methylquinoline (91% ee) and 6-isopropyl-2-methylquinoline (77% ee) |
| Quantified Difference | Up to 21% higher enantiomeric excess compared to structural analogs |
| Conditions | Molybdenum-catalyzed asymmetric hydrogenation (5 mol% [Mo], 64 bar H2) |
The precise steric profile of 2,6-dimethylquinoline maximizes chiral induction, making it the superior benchmark substrate for validating highly enantioselective reduction processes.
In B2pin2-mediated unsymmetrical photocatalytic cross-coupling reactions, 2,6-dimethylquinoline demonstrates superior processability, achieving an 88% isolated yield of the target azepinoquinoline framework, compared to lower yields for halogenated 2-methylquinoline derivatives [1].
| Evidence Dimension | Isolated product yield in cross-coupling |
| Target Compound Data | 88% yield of azepinoquinoline |
| Comparator Or Baseline | 7-chloro-2-methylquinoline (76% yield) |
| Quantified Difference | 12% absolute yield improvement |
| Conditions | B2pin2-mediated unsymmetrical coupling under 34 W blue LED irradiation for 24 h |
High conversion efficiency in radical cross-coupling ensures reliable scalability when synthesizing complex, functionalized polycyclic frameworks.
The dual methylation of 2,6-dimethylquinoline results in an aqueous pKa of 5.46, providing an intermediate thermodynamic basicity that sits precisely between the parent quinoline and 2-methylquinoline [1].
| Evidence Dimension | Aqueous dissociation constant (pKa) |
| Target Compound Data | 5.46 |
| Comparator Or Baseline | Quinoline (4.90) and 2-Methylquinoline (5.86) |
| Quantified Difference | 0.56 pKa units higher than quinoline; 0.40 units lower than 2-methylquinoline |
| Conditions | Standard aqueous thermodynamic measurement at 25 °C |
The intermediate basicity provides a precisely tuned electronic environment for metal coordination, balancing electron donation with steric hindrance.
In biochemical screening, 2,6-dimethylquinoline acts as a highly selective inhibitor of cytochrome P450 1A2 (IC50 = 3.3 μM) while showing minimal activity against CYP2B6 (IC50 = 480 μM), demonstrating a >140-fold selectivity .
| Evidence Dimension | Cytochrome P450 Isoform Inhibitory Concentration (IC50) |
| Target Compound Data | 3.3 μM (CYP1A2) |
| Comparator Or Baseline | 480 μM (CYP2B6) |
| Quantified Difference | 145-fold selectivity for CYP1A2 over CYP2B6 |
| Conditions | In vitro recombinant human CYP enzyme inhibition assay |
The massive selectivity between CYP isoforms makes this compound a highly specific chemical probe and a reliable baseline standard for metabolic screening.
Due to its ability to consistently yield >98% ee decahydroquinolines, 2,6-dimethylquinoline is the premier benchmark substrate for developing, validating, and benchmarking novel transition-metal hydrogenation catalysts [1].
Its high processability and 88% yield in photocatalytic cross-coupling reactions make 2,6-dimethylquinoline a highly efficient precursor for the scalable synthesis of functionalized azepinoquinolines and other fused-ring pharmaceutical intermediates [2].
The specific electronic and steric properties of the 2,6-dimethylquinoline core make it an ideal starting material for synthesizing advanced bipyridine-type ligands used in ratiometric iridium complexes for transfer hydrogenation monitoring and OLED applications [3].
With its >140-fold selectivity for inhibiting CYP1A2 over CYP2B6, 2,6-dimethylquinoline serves as a reliable, quantitative internal standard and chemical probe in in vitro drug metabolism and pharmacokinetic (DMPK) profiling assays .
Irritant